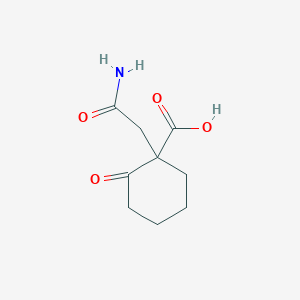

1-(Carbamoylmethyl)-2-oxocyclohexane-1-carboxylic acid

CAS No.: 1803599-98-5

Cat. No.: VC3097416

Molecular Formula: C9H13NO4

Molecular Weight: 199.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1803599-98-5 |

|---|---|

| Molecular Formula | C9H13NO4 |

| Molecular Weight | 199.2 g/mol |

| IUPAC Name | 1-(2-amino-2-oxoethyl)-2-oxocyclohexane-1-carboxylic acid |

| Standard InChI | InChI=1S/C9H13NO4/c10-7(12)5-9(8(13)14)4-2-1-3-6(9)11/h1-5H2,(H2,10,12)(H,13,14) |

| Standard InChI Key | IQFURPBHZMYPJS-UHFFFAOYSA-N |

| SMILES | C1CCC(C(=O)C1)(CC(=O)N)C(=O)O |

| Canonical SMILES | C1CCC(C(=O)C1)(CC(=O)N)C(=O)O |

Introduction

Chemical Identity and Basic Properties

1-(Carbamoylmethyl)-2-oxocyclohexane-1-carboxylic acid is a functionalized cyclohexane derivative characterized by multiple functional groups arranged in a specific configuration. The compound features a cyclohexane ring with a ketone at the 2-position, a carboxylic acid group, and a carbamoylmethyl substituent at the 1-position.

Identification Parameters

| Parameter | Value |

|---|---|

| CAS Registry Number | 1803599-98-5 |

| Molecular Formula | C₉H₁₃NO₄ |

| Molecular Weight | 199.20 g/mol |

| MDL Number | MFCD28023733 |

| SMILES Notation | O=C(C1(CC(N)=O)C(CCCC1)=O)O |

| Synonyms | Cyclohexanecarboxylic acid, 1-(2-amino-2-oxoethyl)-2-oxo- |

The compound's structure incorporates several key functional groups that contribute to its chemical reactivity and potential applications. The presence of both a carboxylic acid and an amide functionality creates opportunities for various chemical transformations and interactions with biological systems .

Structural Characteristics

The molecular structure of 1-(Carbamoylmethyl)-2-oxocyclohexane-1-carboxylic acid features a cyclohexane ring as the core scaffold. This six-membered ring provides a flexible yet conformationally defined framework for the attached functional groups. The compound has a quaternary carbon at position 1, which bears both a carboxylic acid group and a carbamoylmethyl substituent (CH₂CONH₂). Position 2 of the cyclohexane ring contains a ketone group, creating an α-keto acid structural motif.

Key Structural Elements

-

Cyclohexane Core: Provides a conformationally flexible scaffold

-

Quaternary Carbon Center: Creates a sterically hindered environment at position 1

-

Ketone Group: Located at position 2, forming an α-keto acid arrangement

-

Carboxylic Acid: Contributes acidity and potential for derivatization

-

Carbamoyl Group: Provides hydrogen bonding capabilities through the primary amide

The presence of these functional groups in close proximity creates a unique chemical environment that influences the compound's reactivity and potential interactions with other molecules .

Physical and Chemical Properties

The physical and chemical properties of 1-(Carbamoylmethyl)-2-oxocyclohexane-1-carboxylic acid are largely determined by its functional groups and structural arrangement. While specific experimental data for this compound is limited in the search results, certain properties can be inferred based on its structural features and comparisons with related compounds.

Predicted Physical Properties

| Property | Value | Note |

|---|---|---|

| Physical State | Likely solid at room temperature | Based on similar carboxylic acids |

| Solubility | Likely soluble in polar organic solvents and water | Due to presence of carboxylic acid and amide groups |

| Melting Point | Not available in literature | Requires experimental determination |

| Boiling Point | Likely decomposes before boiling | Common for carboxylic acids of this molecular weight |

| LogP | Not specified in literature | Expected to be moderately polar |

Chemical Reactivity

The compound exhibits reactivity patterns consistent with its functional groups:

-

Carboxylic Acid Group: Capable of acid-base reactions, esterification, amidation, and reduction

-

Ketone Group: Susceptible to nucleophilic addition, reduction, and condensation reactions

-

Amide Group: Relatively stable but can undergo hydrolysis under harsh conditions

-

Quaternary Carbon: Creates steric hindrance that may affect reaction rates at the adjacent positions

The α-keto acid functionality is particularly notable as it resembles structural motifs found in several biologically active compounds and natural products .

Spectroscopic Characterization

Infrared Spectroscopy (IR)

| Functional Group | Expected Absorption (cm⁻¹) |

|---|---|

| O-H (carboxylic acid) | 3300-2500 (broad) |

| N-H (amide) | 3350-3180 (two bands) |

| C=O (ketone) | 1710-1720 |

| C=O (carboxylic acid) | 1700-1725 |

| C=O (amide) | 1630-1690 |

| C-O (carboxylic acid) | 1210-1320 |

Nuclear Magnetic Resonance (NMR)

Expected ¹H NMR signals would include:

-

Amide protons (NH₂): ~6.5-7.5 ppm (broad)

-

Methylene protons adjacent to amide: ~2.5-3.0 ppm

-

Cyclohexane ring protons: ~1.5-2.5 ppm (complex pattern)

-

Carboxylic acid proton: ~10-12 ppm (broad, exchangeable)

Expected ¹³C NMR signals would include:

-

Ketone carbonyl: ~205-210 ppm

-

Carboxylic acid carbonyl: ~170-175 ppm

-

Amide carbonyl: ~165-170 ppm

-

Quaternary carbon at position 1: ~55-60 ppm

-

Other cyclohexane carbons: ~20-40 ppm

These spectroscopic predictions would need verification through actual experimental data.

Applications and Research Significance

1-(Carbamoylmethyl)-2-oxocyclohexane-1-carboxylic acid has potential applications across several fields, particularly in pharmaceutical research and organic synthesis.

Synthetic Applications

As a multifunctional compound, it could serve various roles in synthetic chemistry:

-

Versatile Intermediate: The functional groups offer multiple sites for further derivatization

-

Asymmetric Synthesis: The quaternary center provides opportunities for stereoselective transformations

-

Heterocycle Formation: Could potentially be used in the synthesis of nitrogen-containing heterocycles

Research Opportunities

Current research gaps and opportunities include:

-

Development of efficient synthetic routes

-

Exploration of biological activities

-

Investigation of coordination chemistry with metal ions

-

Structure-activity relationship studies for pharmaceutical applications

Comparison with Related Compounds

Understanding the relationship between 1-(Carbamoylmethyl)-2-oxocyclohexane-1-carboxylic acid and structurally related compounds helps contextualize its potential properties and applications.

Comparative Analysis

This comparative analysis highlights the unique features of 1-(Carbamoylmethyl)-2-oxocyclohexane-1-carboxylic acid among related cyclohexane derivatives, particularly its additional amide functionality and more complex substitution pattern at the quaternary carbon .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume